3-[5-(2-Furyl)-1,3,4-thiadiazol-2-yl]piperidine
Overview
Description
3-[5-(2-Furyl)-1,3,4-thiadiazol-2-yl]piperidine is a chemical compound with the molecular formula C11H13N3OS and a molecular weight of 235.31 . It is a derivative of piperidine, a heterocyclic organic compound .
Synthesis Analysis
The synthesis of similar compounds often involves cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold . Another method involves the use of carbohydrate-derived 5-substituted-2-furaldehydes and malonic acid employing various organocatalysts .Molecular Structure Analysis
The molecular structure of 3-[5-(2-Furyl)-1,3,4-thiadiazol-2-yl]piperidine consists of a piperidine ring attached to a 1,3,4-thiadiazol-2-yl group, which is further substituted with a 2-furyl group .Physical And Chemical Properties Analysis
The predicted boiling point of 3-[5-(2-Furyl)-1,3,4-thiadiazol-2-yl]piperidine is 397.5±52.0 °C, and its predicted density is 1.234±0.06 g/cm3 . The compound has a predicted pKa value of 9.01±0.10 .Scientific Research Applications
Novel Scaffolds for Biological Activity
Researchers have developed novel scaffolds incorporating thiadiazolyl piperidine, among others, from stearic acid. These compounds were evaluated for antimicrobial activities against various bacterial and fungal strains. Additionally, nonionic surfactants were synthesized from these compounds, showing potential for diverse applications due to their physico-chemical and surface properties as well as biodegradability (Abdelmajeid, Amine, & Hassan, 2017).
Leishmanicidal Activity
A series of thiadiazole derivatives, including piperidine analogs, demonstrated significant in vitro leishmanicidal activity, surpassing the reference drug pentostam. The piperazine analog was identified as the most active compound, suggesting a promising avenue for developing new leishmanicidal agents (Foroumadi, Emami, Pournourmohammadi, Kharazmi, & Shafiee, 2005).
5-HT7 Receptor Antagonists
Piperazin-1-yl substituted heterobiaryls were synthesized as 5-HT7 receptor antagonists, revealing that specific substitutions at certain positions could significantly enhance binding affinity. This work highlights the structural features important for the activity of these compounds, offering insights into receptor-ligand interactions and the potential for developing new therapeutic agents (Strekowski et al., 2016).
Anti-arrhythmic and CXCR3 Antagonists
Further studies synthesized piperidine-based derivatives with applications in anti-arrhythmic treatment and as CXCR3 antagonists. These compounds have shown significant activity in their respective fields, suggesting their potential for therapeutic use in treating arrhythmias and as immunomodulatory agents (Abdel‐Aziz, Abdel-Wahab, El-Sharief, & Abdulla, 2009); (Watson et al., 2007).
Anti-Helicobacter pylori and Antileishmanial Activity
Compounds containing thiadiazole and piperazine moieties have also been synthesized and evaluated for their activity against Helicobacter pylori, showing strong inhibitory effects. Additionally, derivatives with piperazinyl-linked benzamidine substituents exhibited notable antileishmanial activity, with specific compounds demonstrating low toxicity and high selectivity, indicating their potential as therapeutic agents (Moshafi et al., 2011); (Tahghighi et al., 2011).
Future Directions
The future directions for research on 3-[5-(2-Furyl)-1,3,4-thiadiazol-2-yl]piperidine and similar compounds could involve further exploration of their potential therapeutic applications, given the wide range of biological activities exhibited by piperidine derivatives . Additionally, more research could be conducted to improve the synthesis methods and to explore the chemical reactions of these compounds.
properties
IUPAC Name |
2-(furan-2-yl)-5-piperidin-3-yl-1,3,4-thiadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS/c1-3-8(7-12-5-1)10-13-14-11(16-10)9-4-2-6-15-9/h2,4,6,8,12H,1,3,5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGQHXSKOTOTVRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NN=C(S2)C3=CC=CO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401232420 | |
Record name | 3-[5-(2-Furanyl)-1,3,4-thiadiazol-2-yl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401232420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[5-(2-Furyl)-1,3,4-thiadiazol-2-yl]piperidine | |
CAS RN |
1105189-99-8 | |
Record name | 3-[5-(2-Furanyl)-1,3,4-thiadiazol-2-yl]piperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1105189-99-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[5-(2-Furanyl)-1,3,4-thiadiazol-2-yl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401232420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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